molecular formula C25H20N4O4 B14900748 Parp1/brd4-IN-2

Parp1/brd4-IN-2

Cat. No.: B14900748
M. Wt: 440.4 g/mol
InChI Key: VNFNYBBLPFNLBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Parp1/brd4-IN-2 is a potent, novel, and selective dual-target inhibitor designed to simultaneously inhibit poly (ADP-ribose) polymerase 1 (PARP1) and bromodomain-containing protein 4 (BRD4). This dual-action mechanism represents an advanced strategy in oncology research, particularly for investigating synthetic lethality in various cancer models, including pancreatic cancer . Mechanistically, this compound disrupts two critical cellular processes. By inhibiting PARP1, it compromises the repair of DNA single-strand breaks, leading to the accumulation of DNA damage . Concurrently, its inhibition of BRD4 downregulates oncogenic transcription and impairs the homologous recombination (HR) DNA repair pathway by depleting key resection proteins like CtIP, thereby inducing a state of "BRCAness" or HR deficiency . This combination creates a powerful synthetic lethal effect, where the simultaneous inhibition of both pathways leads to catastrophic cellular damage and cell death, an effect that is particularly pronounced in tumors that are proficient in homologous recombination . The primary research value of this compound lies in its potential to overcome limitations of single-target PARP inhibitors. It has demonstrated robust antitumor efficacy in preclinical models by inducing cell cycle arrest and enhancing DNA damage. Furthermore, dual PARP1/BRD4 inhibition has been shown to reverse adaptive resistance mechanisms that often develop in response to PARP inhibitor monotherapy, such as the upregulation of alternative DNA repair pathways . This makes it a valuable tool for studying combination therapies and resistance mechanisms in cancers such as pancreatic, ovarian, and breast cancer. This product is intended for research purposes only and is not for human, diagnostic, or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C25H20N4O4

Molecular Weight

440.4 g/mol

IUPAC Name

5,7-dimethoxy-2-[3-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-3H-quinazolin-4-one

InChI

InChI=1S/C25H20N4O4/c1-32-16-12-20-22(21(13-16)33-2)25(31)27-23(26-20)15-7-5-6-14(10-15)11-19-17-8-3-4-9-18(17)24(30)29-28-19/h3-10,12-13H,11H2,1-2H3,(H,29,30)(H,26,27,31)

InChI Key

VNFNYBBLPFNLBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)NC(=N2)C3=CC=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54

Origin of Product

United States

Preparation Methods

The synthesis of Parp1/brd4-IN-2 involves several steps, including the design and evaluation of derivatives. One notable method involves the synthesis of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives, which have shown potent inhibitory activities against BRD4 . The synthetic route typically includes the preparation of intermediate compounds followed by their coupling and functionalization under specific reaction conditions. Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the synthetic route for large-scale production.

Chemical Reactions Analysis

Parp1/brd4-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be oxidized to form different derivatives with varying biological activities .

Comparison with Similar Compounds

This compound vs. PARP1-IN-9

  • Target Specificity: PARP1-IN-9 is a single-target PARP1 inhibitor with higher potency (IC50 = 30.51 nM vs. 197 nM) but lacks BRD4 inhibitory activity .
  • Therapeutic Scope : this compound is specifically validated in TNBC models, whereas PARP1-IN-9’s efficacy remains uncharacterized in the provided evidence .

This compound vs. PLK1/BRD4-IN-2

  • Primary Targets : PLK1/BRD4-IN-2 targets Polo-like kinase 1 (PLK1), a mitotic regulator, alongside BRD4 . This makes it suitable for cancers reliant on PLK1-driven proliferation (e.g., acute myeloid leukemia), whereas this compound is tailored for DNA repair-deficient malignancies.
  • BRD4 Inhibition : PLK1/BRD4-IN-2 shows superior BRD4-BD1 inhibition (IC50 = 28 nM vs. 238 nM), but its lack of PARP1 targeting limits utility in BRCA-mutated contexts .

This compound vs. PARP1/BRD4-IN-1

  • This compound’s well-characterized IC50s and in vivo TNBC data provide a stronger rationale for clinical translation .

Mechanistic Advantages

  • Synergistic Dual Inhibition : this compound concurrently disrupts DNA repair (via PARP1) and oncogenic transcription (via BRD4), a combination shown to enhance apoptosis in TNBC models .
  • PARP Trapping: Unlike PARP1-deficient models where BER remains functional , this compound’s inhibition likely traps PARP1 on DNA, exacerbating genomic instability .

Limitations

  • Higher IC50s : this compound’s IC50s for PARP1 (197 nM) and BRD4 (238 nM) are less potent than single-target inhibitors (e.g., PARP1-IN-9, 30.51 nM). However, dual targeting may compensate through synergistic effects .
  • Limited Scope: Current data are restricted to TNBC; efficacy in other PARP1/BRD4-dependent cancers (e.g., ovarian, prostate) remains unexplored .

Biological Activity

PARP1/BRD4-IN-2 is a compound that targets both poly(ADP-ribose) polymerase 1 (PARP1) and bromodomain-containing protein 4 (BRD4). This dual inhibition is significant in the context of cancer therapy, particularly in enhancing the efficacy of existing treatments such as PARP inhibitors. This article presents a detailed examination of the biological activity of this compound, supported by case studies, research findings, and data tables.

Overview of PARP1 and BRD4

PARP1 is an enzyme involved in DNA repair mechanisms, particularly in the repair of single-strand breaks via the base excision repair pathway. It plays a crucial role in cellular responses to DNA damage and is implicated in various cancers.

BRD4 , a member of the bromodomain and extraterminal (BET) family, regulates gene expression by interacting with acetylated histones. Its role in transcriptional regulation makes it a target for cancer therapies, particularly in hematological malignancies and solid tumors.

The interaction between PARP1 and BRD4 has been shown to enhance transcriptional activation of genes involved in cell proliferation and survival. In particular, BRD4 is modified by PARP1 through poly(ADP-ribosyl)ation (PARylation), which facilitates its recruitment to transcription start sites (TSS) of target genes, promoting transcription elongation via RNA polymerase II (Pol II) phosphorylation .

Inhibitory Activities

Recent studies have evaluated the inhibitory effects of various compounds on PARP1 and BRD4. For instance, HF1 demonstrated strong inhibition of PARP1 with an IC50 value of 94 nM while exhibiting a weaker inhibition against BRD4 (IC50 = 3.5 μM) . The dual-target profile suggests that compounds like this compound can effectively inhibit both targets, potentially leading to synergistic therapeutic effects.

Table 1: Inhibitory Potency of Compounds Against PARP1 and BRD4

CompoundTargetIC50 Value (nM)Remarks
HF1PARP194Strong inhibition
HF1BRD43500Moderate inhibition
PJ34PARP11000Non-selective inhibitor
PJ34BRD43500Comparable activity to HF1
DDT26PARP14289Modest inhibitory effect
DDT26BRD4237Most potent among tested compounds

Case Study 1: Cardiac Hypertrophy

In a study examining cardiac hypertrophy, it was found that the interaction between PARP1 and BRD4 was critical for the pathological progression of this condition. Inhibition of either protein reduced hypertrophic responses induced by isoproterenol (ISO), highlighting the potential therapeutic implications for targeting this pathway in heart disease .

Case Study 2: Cancer Therapeutics

Research has demonstrated that combining BRD4 inhibitors with PARP inhibitors can induce synthetic lethality in homologous recombination-deficient cancer cells. This approach has shown promise across multiple tumor lineages, suggesting that targeting both pathways may overcome resistance mechanisms associated with monotherapies .

Research Findings

Recent findings indicate that dual inhibition can significantly alter cellular responses to DNA damage. For example, BRD4 inhibition was shown to decrease CtIP levels, impairing homologous recombination repair pathways and increasing sensitivity to PARP inhibitors . This synergy suggests a novel therapeutic strategy for treating cancers with defective DNA repair mechanisms.

Q & A

Q. What are the primary molecular targets of PARP1/BRD4-IN-2, and how do their inhibition profiles compare?

this compound is a dual inhibitor targeting PARP1 (IC50: 197 nM) and BRD4 (IC50: 238 nM) with high selectivity. Its mechanism involves disrupting PARP1-mediated DNA damage repair and BRD4-driven transcriptional regulation. Comparative assays (e.g., enzymatic inhibition studies) are critical to validate selectivity, as off-target effects on structurally similar proteins (e.g., other PARP isoforms or bromodomains) must be ruled out using competitive binding assays .

Q. How does this compound induce apoptosis in triple-negative breast cancer (TNBC) models?

The compound triggers apoptosis by dual inhibition:

  • PARP1 blockade prevents repair of DNA single-strand breaks, leading to synthetic lethality in BRCA-deficient cells.
  • BRD4 inhibition downregulates oncogenes like MYC and BCL2, disrupting cell survival pathways. Methodologies: Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays quantify apoptosis, while RNA-seq identifies transcriptional changes .

Q. What in vitro and in vivo models are most relevant for studying this compound efficacy?

  • In vitro : MDA-MB-468 (TNBC cell line) for IC50 determination and synergy studies.
  • In vivo : MDA-MB-468 xenografts in immunocompromised mice, with tumor volume monitoring and immunohistochemistry (IHC) for apoptosis markers (e.g., cleaved caspase-3). Dosing regimens (e.g., 10–50 mg/kg) should align with pharmacokinetic profiles to maintain target engagement .

Q. How does this compound affect cell cycle progression in TNBC cells?

The compound induces G0/G1 arrest by downregulating cyclin D1 (a BRD4 target) and activating p53/p21 pathways due to unrepaired DNA damage. Cell cycle analysis via propidium iodide staining and flow cytometry is recommended, complemented by Western blotting for cycle-related proteins .

Q. What methodologies validate target engagement of this compound in cellular assays?

  • PARP1 activity : Measure poly(ADP-ribose) (PAR) levels via immunofluorescence or ELISA.
  • BRD4 activity : Chromatin immunoprecipitation (ChIP) for MYC promoter occupancy.
  • Cellular thermal shift assays (CETSA) confirm direct binding to targets .

Advanced Research Questions

Q. How can researchers address potential off-target effects of this compound in high-throughput screens?

Use orthogonal assays (e.g., CRISPR knockout of PARP1/BRD4) to confirm phenotype specificity. Proteome-wide profiling (e.g., kinome screens) identifies off-target kinase inhibition. Dose-response curves in isogenic cell lines (e.g., PARP1-KO vs. wild-type) further validate target specificity .

Q. What strategies optimize this compound dosing regimens in combination therapies?

Pharmacodynamic (PD) markers (e.g., PAR levels, MYC expression) guide dose scheduling. Preclinical studies should employ factorial design to test synergy with chemotherapies (e.g., cisplatin) or other targeted agents. Pharmacokinetic/pharmacodynamic (PK/PD) modeling ensures sustained target coverage without overlapping toxicities .

Q. What mechanisms underlie resistance to this compound in TNBC, and how can they be overcome?

Resistance may arise from:

  • BRD4 amplification (detected via FISH or qPCR).
  • Upregulation of drug efflux pumps (e.g., ABCB1), assessed via rhodamine-123 retention assays. Strategies: Co-administration with efflux inhibitors (e.g., verapamil) or BET-PROTAC degraders to bypass BRD4 dependency .

Q. How do PARP1 and BRD4 inhibition synergize to enhance anti-tumor effects?

Synergy arises from simultaneous disruption of DNA repair (PARP1) and transcriptional addiction (BRD4). Validate via Chou-Talalay combination index (CI) assays and RNA-seq to identify co-regulated pathways (e.g., homologous recombination deficiency). In vivo, dual inhibition delays tumor relapse compared to monotherapy .

Q. What biomarkers predict response to this compound in heterogeneous TNBC tumors?

  • Genomic : BRCA1/2 mutations (linked to PARP1 sensitivity).
  • Transcriptomic : High MYC or BRD4 expression (NanoString or RNA-seq).
  • Functional : Baseline PAR levels (ELISA) or BET bromodomain activity (ChIP-seq). Stratified clinical trial designs are recommended .

Q. Methodological Guidelines

  • Data Reproducibility : Follow CONSORT for in vivo studies and report IC50 values with 95% confidence intervals .
  • Statistical Rigor : Use ANOVA with post-hoc tests for multi-group comparisons; power analysis to determine sample size .
  • Ethical Compliance : Obtain IACUC approval for animal studies and cite original sources for compound synthesis protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.